molecular formula C14H12ClN2O7P B12103766 Bis(2-nitrobenzyl) phosphorochloridate CAS No. 56883-17-1

Bis(2-nitrobenzyl) phosphorochloridate

Cat. No.: B12103766
CAS No.: 56883-17-1
M. Wt: 386.68 g/mol
InChI Key: FAKJXMWKZKSDNN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-nitrobenzyl) phosphorochloridate typically involves the reaction of 2-nitrobenzyl alcohol with phosphorus oxychloride (POCl3) under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane (DCM) to facilitate the reaction. The reaction mixture is then purified through techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-nitrobenzyl) phosphorochloridate is unique due to the position of the nitro groups, which can influence its reactivity and the types of reactions it undergoes. The ortho-nitro groups can create steric hindrance and electronic effects that differentiate it from its para- and meta-substituted counterparts .

Properties

CAS No.

56883-17-1

Molecular Formula

C14H12ClN2O7P

Molecular Weight

386.68 g/mol

IUPAC Name

1-[[chloro-[(2-nitrophenyl)methoxy]phosphoryl]oxymethyl]-2-nitrobenzene

InChI

InChI=1S/C14H12ClN2O7P/c15-25(22,23-9-11-5-1-3-7-13(11)16(18)19)24-10-12-6-2-4-8-14(12)17(20)21/h1-8H,9-10H2

InChI Key

FAKJXMWKZKSDNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COP(=O)(OCC2=CC=CC=C2[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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